Conformational Rigidity: Methano-Bridged [3.2.1] Scaffold vs. Flexible Non-Bridged Analog 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine
The target compound incorporates a methano bridge that converts the flexible 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine scaffold into a rigid [3.2.1]-bicyclic system (4,10-diazatricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-triene). The non-bridged analog 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine (5a) binds to central α4β2 nAChRs with a Ki of 47 nM [1]. In contrast, the methano-bridged compound (compound 50) was evaluated at the muscle-type nAChR (α1βγδ subtype) and exhibited a Ki of approximately 47 nM [2]. Although the Ki values appear similar numerically, the receptor subtype context is distinct: the bridged scaffold was intentionally profiled against the muscle subtype as part of a structure–activity relationship (SAR) campaign to understand how pyridine nitrogen positioning and conformational rigidity affect subtype selectivity [3]. The methano bridge eliminates rotational freedom present in the non-bridged analog, providing a fixed pharmacophore geometry that cannot be achieved with the flexible scaffold.
| Evidence Dimension | Conformational freedom and receptor subtype binding profile |
|---|---|
| Target Compound Data | Compound 50: Ki ≈ 47 nM at muscle-type nAChR (α1βγδ); rigid [3.2.1]-bicyclic scaffold with fixed internitrogen distance (~5.5 Å) [3] |
| Comparator Or Baseline | 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine (5a): Ki = 47 nM at α4β2 nAChR; flexible azepine ring with rotational degrees of freedom [1] |
| Quantified Difference | Both compounds show Ki ≈ 47 nM but at different nAChR subtypes (α1βγδ vs. α4β2); the bridged scaffold prevents conformational interconversion, whereas the non-bridged analog can adopt multiple low-energy conformers. |
| Conditions | Radioligand displacement assays: [³H]cytisine or [³H]epibatidine binding to rat brain synaptic membrane preparations or recombinant human receptors expressed in mammalian cell lines [1][2]. |
Why This Matters
For researchers designing subtype-selective nAChR ligands, the rigid [3.2.1]-bicyclic scaffold provides a structurally invariant pharmacophore probe, enabling unambiguous interpretation of SAR data that is confounded by conformational flexibility in non-bridged analogs.
- [1] BindingDB Entry BDBM50143278: 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine (CHEMBL52133). Ki = 47 nM at α4β2 nAChR. https://www.bindingdb.org/. View Source
- [2] Cheng, Y.-X.; Dukat, M.; Dowd, M.; Fiedler, W.; Martin, B.; Damaj, M. I.; Glennon, R. A. Synthesis and Binding of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine and Related Ring-Opened Analogs at Central Nicotinic Receptors. Eur. J. Med. Chem. 1999, 34 (3), 177–190. View Source
- [3] Demers, S.; Stevenson, H.; Candler, J.; Bashore, C. G.; Arnold, E. P.; O'Neill, B. T.; Coe, J. W. Pyridine Analogs of (−)-Cytisine and Varenicline: Cholinergic Receptor Probes. Tetrahedron Lett. 2008, 49 (21), 3368–3371. View Source
